molecular formula C18H25N3O5S B10992948 N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide

Cat. No.: B10992948
M. Wt: 395.5 g/mol
InChI Key: ZIUHPHKYAMNBAK-LYKKTTPLSA-N
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Description

N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a dioxidotetrahydrothiophenyl group, and a valinamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C18H25N3O5S

Molecular Weight

395.5 g/mol

IUPAC Name

(2S)-N-(3-acetylphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C18H25N3O5S/c1-11(2)16(21-18(24)20-15-7-8-27(25,26)10-15)17(23)19-14-6-4-5-13(9-14)12(3)22/h4-6,9,11,15-16H,7-8,10H2,1-3H3,(H,19,23)(H2,20,21,24)/t15?,16-/m0/s1

InChI Key

ZIUHPHKYAMNBAK-LYKKTTPLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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